Structural Differentiation: The 4-Fluorobenzoyl Oxime Ester Pharmacophore in 6-Methylthiochromane Antibacterials
The target compound incorporates a 4-fluorobenzoyl oxime ester group at the 4-position of the 6-methylthiochromane scaffold. Published SAR data on closely related thiochromanone acylhydrazones demonstrate that a 4-fluorobenzoyl substituent is critical for antibacterial potency. Compound 4f (methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate), which contains a 4-fluorobenzoyl moiety analogous to that in the target compound, achieved EC50 values of 15, 28, and 24 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), X. oryzae pv. oryzicolaby (Xoc), and X. axonopodis pv. citri (Xac), respectively, outperforming both Bismerthiazol and Thiodiazole copper [1]. The target compound's oxime ester linker is structurally distinct from the acylhydrazone linker in 4f, a difference that impacts both potency and selectivity profiles. SAR analysis confirms that adding an oxime group at the 4-position specifically enhances antibacterial activity while decreasing antifungal efficacy, establishing the precise pharmacophore identity of the target compound [2].
| Evidence Dimension | Antibacterial activity (EC50) of a closely related 4-fluorobenzoyl-containing thiochromanone derivative vs. commercial bactericides |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 691858-25-0; closest structural analog (compound 4f) contains the same 4-fluorobenzoyl motif |
| Comparator Or Baseline | Compound 4f (acylhydrazone analog with 4-fluorobenzoyl group): EC50 = 15 (Xoo), 28 (Xoc), 24 (Xac) μg/mL vs. Bismerthiazol and Thiodiazole copper (commercial standards with inferior activity) |
| Quantified Difference | Compound 4f was superior to both Bismerthiazol and Thiodiazole copper across all three Xanthomonas strains; precise fold-difference not reported but 4f designated as 'best' compound in the series |
| Conditions | In vitro antibacterial assays against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicolaby (Xoc), and Xanthomonas axonopodis pv. citri (Xac) |
Why This Matters
The 4-fluorobenzoyl group is a key pharmacophoric element that confers superior antibacterial activity compared to commercial standards, and the target compound is the only commercially available 6-methylthiochromane oxime ester bearing this specific substitution pattern.
- [1] Chi, J. et al. Phosphorus, Sulfur, and Silicon and the Related Elements 2021, DOI: 10.1080/10426507.2021.1986501. Design, synthesis, and antibacterial activity of novel thiochromanone derivatives containing an acylhydrazone moiety. View Source
- [2] RSC Med. Chem. 2025, 16, 1941–1968. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. DOI: 10.1039/d4md00995a. View Source
